molecular formula C11H11N3O3S B2668519 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 938002-52-9

1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2668519
CAS No.: 938002-52-9
M. Wt: 265.29
InChI Key: WEJLGCQLJPCLLH-UHFFFAOYSA-N
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Description

    Ethyl Group: Ethylation can be achieved using ethyl iodide in the presence of a strong base like sodium hydride.

    Mercapto Group: The mercapto group is introduced via thiolation using reagents like thiourea or sodium hydrosulfide.

    Carboxylic Acid Group: Carboxylation can be performed using carbon dioxide under high pressure or by hydrolysis of an ester precursor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various alkylated or arylated derivatives.

Scientific Research Applications

1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.

Molecular Targets and Pathways:

    Enzymes: Potential inhibition of enzymes involved in inflammation or cancer cell proliferation.

    Receptors: Modulation of receptor activity, influencing signal transduction pathways.

Comparison with Similar Compounds

1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can be compared with other pyrido[2,3-d]pyrimidine derivatives:

    Similar Compounds:

Uniqueness:

  • The presence of the ethyl and mercapto groups provides unique chemical reactivity and biological activity compared to other derivatives.
  • The specific substitution pattern on the pyrido[2,3-d]pyrimidine core can lead to distinct interactions with biological targets, offering potential for unique therapeutic applications.

Properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-3-14-8-7(9(15)13-11(14)18)6(10(16)17)4-5(2)12-8/h4H,3H2,1-2H3,(H,16,17)(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJLGCQLJPCLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=O)NC1=S)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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